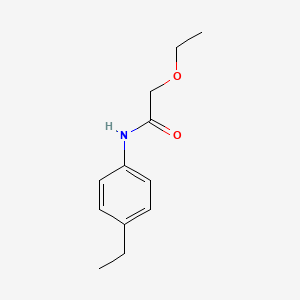

2-ethoxy-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(4-ethylphenyl)acetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide, characterized by the presence of ethoxy and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-ethylphenylamine with ethyl acetate under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl acetate, leading to the formation of the acetamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(4-ethylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-(2-ethylphenyl)acetamide: Similar structure but lacks the ethoxy group.

N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the ethyl group.

Acetaminophen (Paracetamol): A well-known analgesic and antipyretic with a similar acetamide core structure.

Uniqueness

2-ethoxy-N-(4-ethylphenyl)acetamide is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Biological Activity

2-Ethoxy-N-(4-ethylphenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

IUPAC Name: this compound

Structural Formula:

Synthesis of this compound

The synthesis typically involves the reaction of 4-ethylphenylamine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and purification steps to yield the final product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activity

Research has identified several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anticancer Properties:

- In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

-

Anti-inflammatory Effects:

- The compound has also been evaluated for its anti-inflammatory effects in animal models. It significantly reduced paw edema in rats induced by carrageenan, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation: It may interact with cellular receptors that mediate pain and inflammation, altering signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several derivatives of acetamides, including this compound. The results indicated that this compound was among the most effective against Gram-positive bacteria, highlighting its potential for development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a study conducted at a university research lab, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in MCF-7 cells, where IC50 values were calculated at approximately 25 µM .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | IC50 (Cancer Cell Lines) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 32 - 128 | ~25 µM | Significant reduction |

| Similar Acetamides | Varies (higher MICs) | Higher IC50 values | Moderate effects |

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-ethoxy-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)13-12(14)9-15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI Key |

MIASZFWYYQUROK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.